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Compound of Interest

Compound Name: 2F-Qmpsb

Cat. No.: B12299774

For Researchers, Scientists, and Drug Development Professionals

Abstract

2F-Qmpsb (Item No. 9003563) is an analytical reference standard categorized as a synthetic
cannabinoid. This document provides a comprehensive technical overview of 2F-Qmpsb, a
synthetic cannabinoid receptor agonist. As a fluorinated derivative of QMPSB, 2F-Qmpsb has
garnered attention within the scientific community for its potent psychoactive effects and
distinct chemical properties. This guide synthesizes the current understanding of its chemical
structure, physicochemical characteristics, pharmacological activity, and metabolic fate.
Detailed experimental protocols for in-vitro metabolism analysis are provided, alongside a
discussion of its toxicological profile based on the broader class of synthetic cannabinoids.
Visual diagrams of its metabolic pathway and the cannabinoid receptor signaling cascade are
included to facilitate a deeper understanding of its biological interactions. This document is
intended to serve as a core technical resource for researchers, scientists, and professionals
engaged in drug development and forensic analysis.

Chemical Structure and Identification

2F-Qmpsb, also known by its synonyms SGT-13 and QMDFPSB, is a synthetic cannabinoid
featuring a quinolin-8-yl ester head group linked to a sulfamoyl benzoate core, which is further
substituted with a 4,4-difluoropiperidine tail. The fluorination of the piperidine ring is a key
structural modification from its parent compound, QMPSB, and is believed to contribute to its
increased potency.
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Identifier Value

quinolin-8-yl 3-(4,4-difluoropiperidin-1-

IUPAC Name
yl)sulfonyl-4-methylbenzoate
CAS Number 2707165-48-6
Molecular Formula C22H20F2N204S
Molecular Weight 446.47 g/mol
CC1=C(C=C(C=C1)C(=0)0C2=CC=CC3=C2N
SMILES
=CC=C3)S(=0)(=0O)N4CCC(CC4)(F)F
INChl=1S/C22H20F2N204S/c1-15-7-8-17(14-
inChi 19(15)31(28,29)26-12-9-22(23,24)10-13-
n

26)21(27)30-18-6-2-4-16-5-3-11-25-
20(16)18/h2-8,11,14H,9-10,12-13H2,1H3

Physicochemical Properties

Limited quantitative data is available for the physicochemical properties of 2F-Qmpsb.
However, it is reported to have improved solubility and greater temperature stability compared
to its non-fluorinated analog, QMPSB.

Property Value

XLogP3-AA (Predicted) 4.3

Soluble in DMF and DMSO. Slightly soluble in

Solubility
ethanol and methanol.
Formulation A crystalline solid.
Pharmacology

2F-Qmpsb is a potent agonist of the cannabinoid receptors CB1 and CB2. Fluorination of the
tail group is a common strategy to increase potency at cannabinoid receptors[1]. While specific
binding affinity (Ki) and functional activity (EC50) values for 2F-Qmpsb are not readily available
in the public literature, it is reported to have a higher potency than its parent compound,
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QMPSB. For reference, QMPSB acts as a full agonist at both CB1 and CB2 receptors with Ki
values of 3 nM and 4 nM, respectively[2]. The increased potency of 2F-Qmpsb suggests that it
likely possesses high affinity for these receptors, contributing to its pronounced psychoactive
effects.

Mechanism of Action

As a cannabinoid receptor agonist, 2F-Qmpsb mimics the action of endogenous cannabinoids
(e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2
receptors. These receptors are G-protein coupled receptors (GPCRS) that, upon activation,
initiate a cascade of intracellular signaling events.
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Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
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Metabolism

The in-vitro metabolism of 2F-Qmpsb has been studied, revealing that ester hydrolysis is a
primary metabolic pathway. This process is primarily catalyzed by human carboxylesterase 1
(hCES1). Following ester hydrolysis, the resulting metabolites can undergo further phase | and

phase Il modifications.

Metabolic Pathway
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Figure 2: Proposed Metabolic Pathway of 2F-Qmpsb.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12299774?utm_src=pdf-body-img
https://www.benchchem.com/product/b12299774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In-Vitro Metabolism of 2F-Qmpsb

This protocol is based on published methodologies for the characterization of synthetic
cannabinoid metabolism.

Objective: To identify the in-vitro phase | and phase Il metabolites of 2F-Qmpsb using human
liver S9 fractions and recombinant enzymes.

Materials:

e 2F-Qmpsb

e Pooled human liver S9 fraction (pHL S9)

e Recombinant human carboxylesterases (hCES1)

e Recombinant human cytochrome P450 enzymes (CYP2C8, 2C9, 2C19, 3A4, 3A5)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)

e Uridine 5'-diphosphoglucuronic acid (UDPGA)
e Phosphate buffer (pH 7.4)
o Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) system
Procedure:
 Incubation Setup:

o Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, pHL S9
(or recombinant enzymes), and the NADPH regenerating system.
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Pre-incubate the mixtures at 37°C for 5 minutes.

[e]

o

Initiate the reaction by adding 2F-Qmpsb (final concentration, e.g., 10 uM).

[¢]

For phase Il metabolism, include UDPGA in the incubation mixture.

[¢]

Incubate at 37°C for a specified time (e.g., 60 minutes).

e Reaction Termination and Sample Preparation:
o Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
o Vortex the samples and centrifuge to precipitate proteins.

o Transfer the supernatant to a new tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1%
formic acid) for LC-HRMS/MS analysis.

e LC-HRMS/MS Analysis:

[¢]

Inject the reconstituted samples into the LC-HRMS/MS system.

[e]

Use a suitable C18 column for chromatographic separation.

[e]

Employ a gradient elution with mobile phases consisting of water and acetonitrile with
formic acid.

[e]

Acquire data in both positive and negative ionization modes using full scan and data-
dependent MS/MS.

o Data Analysis:

o ldentify potential metabolites by searching for predicted mass-to-charge ratios (m/z) of
metabolites (e.g., hydroxylated, carboxylated, glucuronidated species) in the full scan
data.
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o Confirm the structure of the metabolites by analyzing their fragmentation patterns in the
MS/MS spectra.
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Figure 3: Experimental Workflow for In-Vitro Metabolism Studies.

Toxicology

Specific toxicological data for 2F-Qmpsb is not available. However, the toxicology of synthetic
cannabinoids as a class is a significant concern. They are often more potent and have a higher
affinity for the CB1 receptor than THC, which can lead to a greater risk of adverse effects.

Reported adverse effects of synthetic cannabinoids include:

Cardiovascular: Tachycardia, hypertension, myocardial infarction.

Neurological: Seizures, agitation, confusion, psychosis, hallucinations.

Psychiatric: Anxiety, paranoia, suicidal ideation.

Other: Nausea, vomiting, acute kidney injury.

Given the high potency of 2F-Qmpsb, it is presumed to carry a similar or potentially greater risk
of these adverse effects compared to other synthetic cannabinoids.

Conclusion

2F-Qmpsb is a potent synthetic cannabinoid receptor agonist with a distinct chemical structure
characterized by a fluorinated piperidine tail. Its increased potency and altered
physicochemical properties compared to its parent compound, QMPSB, make it a compound of
significant interest to the scientific and forensic communities. The primary metabolic pathway
involves ester hydrolysis, a crucial consideration for analytical detection in biological matrices.
While specific pharmacological and toxicological data are limited, the information available on
its class of compounds suggests a high potential for significant physiological and psychological
effects. This technical guide provides a foundational understanding of 2F-Qmpsb, highlighting
the need for further research to fully elucidate its pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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